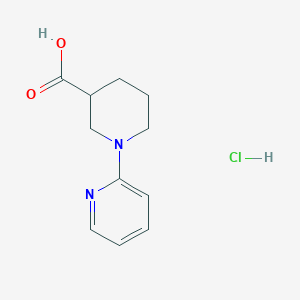
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14N2O2 . It is a powder in physical form .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is 1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H .Chemical Reactions Analysis
Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .Physical And Chemical Properties Analysis
The molecular weight of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is 242.7 . It is a powder in physical form and should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cancer Treatment Potential
Research has indicated that derivatives of piperidine carboxylic acid, similar to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, may have potential applications in cancer treatment. For instance, an aurora kinase inhibitor compound that inhibits Aurora A, a protein involved in cell division, has been developed using a structure related to piperidine carboxylic acid, showing promise for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Applications
Compounds derived from 2-chloropyridine-3-carboxylic acid, closely related to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, have been synthesized and tested for antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, indicating potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis of Piperidine Derivatives
Piperidine derivatives are synthesized for various scientific applications. For example, a method involving Claisen rearrangement produces optically pure piperidines, which are important intermediates in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). These compounds can have wide-ranging applications in pharmaceuticals and chemical synthesis.
Synthesis of Functionalized Pyridines
Functionalized pyridines, similar to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, are synthesized for various biochemical applications. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different compounds results in the formation of 4H-pyrano[3,2-c]pyridines, which have applications in the synthesis of complex organic molecules (Mekheimer, Mohamed, & Sadek, 1997).
Structural and Spectroscopic Studies
Structural and spectroscopic studies of compounds related to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride provide insights into their chemical properties. For instance, a diastereomeric complex involving piperidine-3-carboxylic acid has been characterized using X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, enhancing the understanding of such compounds (Bartoszak-Adamska et al., 2011).
Zukünftige Richtungen
While specific future directions for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride are not mentioned in the search results, it’s worth noting that piperidones and their derivatives are of significant interest in the field of drug discovery due to their unique biochemical properties and varied biological applications .
Eigenschaften
IUPAC Name |
1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRPDQARJILJOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1391303.png)
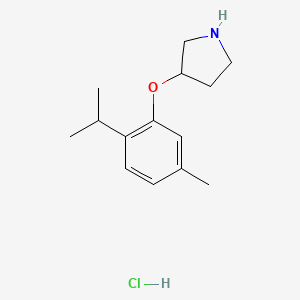
![N'-{[1-(2-Methoxybenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine trihydrochloride](/img/structure/B1391306.png)

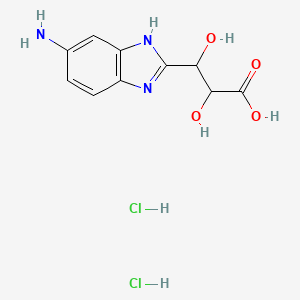
![4-[4-(Sec-butyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B1391312.png)
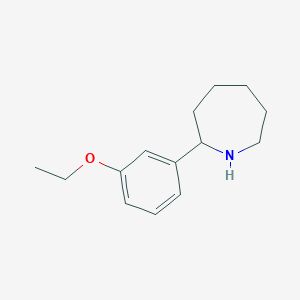
![3-{[(4-Methoxyphenethyl)oxy]methyl}piperidine](/img/structure/B1391314.png)
![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)
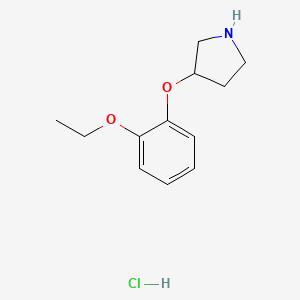
![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)
![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)